3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide
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Overview
Description
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a complex organic compound with the molecular formula C24H22Br2N2O. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves multiple steps. One common method involves the reaction of 3-benzyl-2-formyl-1-methyl-1H-imidazol-3-ium bromide with amines via a Schiff-base reaction . This process allows for the precise implantation of ionic units in the framework through post-modification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 3-benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 3-benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
Uniqueness
What sets 3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide apart from similar compounds is its specific substitution pattern and the presence of the bromophenyl group
Properties
CAS No. |
853407-24-6 |
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Molecular Formula |
C24H22Br2N2O |
Molecular Weight |
514.3 g/mol |
IUPAC Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(3-bromophenyl)ethanone;bromide |
InChI |
InChI=1S/C24H22BrN2O.BrH/c1-17-11-22-23(12-18(17)2)27(15-24(28)20-9-6-10-21(25)13-20)16-26(22)14-19-7-4-3-5-8-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RWLLXMMBLMOLDL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC(=CC=C3)Br)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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